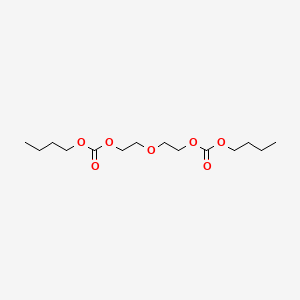
2-((4-Amino-m-tolyl)azo)-3-methylbenzothiazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a biological stain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-m-toluidine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo dye. The final product is obtained by methylation using methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to ensure high quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate involves its ability to absorb light and transfer energy. In biological staining, the compound binds to specific cellular components, allowing them to be visualized under a microscope. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Amino-phenyl)azo]-3-methylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-ethylbenzothiazolium methyl sulfate
- 2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium ethyl sulfate
Uniqueness
2-[(4-Amino-m-tolyl)azo]-3-methylbenzothiazolium methyl sulfate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly useful in applications requiring precise colorimetric properties and stability under various conditions.
Eigenschaften
CAS-Nummer |
85030-22-4 |
|---|---|
Molekularformel |
C16H18N4O4S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C15H14N4S.CH4O4S/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;1-5-6(2,3)4/h3-9,16H,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
BCCJIWUWWMNVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


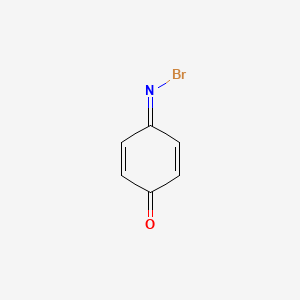

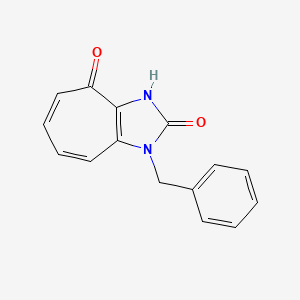

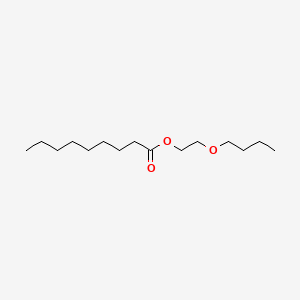




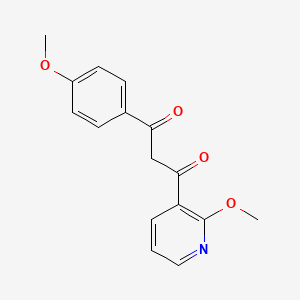

![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

